3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the [1,2,4]triazolo[4,3-a]pyrazine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a suitable catalyst . The reaction is usually carried out at room temperature, making it a mild and efficient process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, such as c-Met kinase, by binding to the active site and preventing substrate phosphorylation . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
[1,2,4]Triazolo[4,3-a]pyridines: These compounds have a pyridine ring instead of a pyrazine ring, resulting in different chemical and biological properties.
Uniqueness
3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethyl and fluorophenyl groups enhances its potential as a kinase inhibitor and its overall pharmacological profile.
Properties
Molecular Formula |
C12H11F3N4 |
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Molecular Weight |
268.24 g/mol |
IUPAC Name |
3-(difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H11F3N4/c13-8-3-1-7(2-4-8)9-11-17-18-12(10(14)15)19(11)6-5-16-9/h1-4,9-10,16H,5-6H2 |
InChI Key |
VIURWJWBZINNPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)F)C(N1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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